2-Fluoro-6-methoxybenzonitrile
Overview
Description
2-Fluoro-6-methoxybenzonitrile is an organic compound with the molecular formula C8H6FNO. It is a derivative of benzonitrile, where the benzene ring is substituted with a fluorine atom at the second position and a methoxy group at the sixth position. This compound is known for its applications in organic synthesis and as a building block in the pharmaceutical and chemical industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Fluoro-6-methoxybenzonitrile can be synthesized through various methods. One common approach involves the nucleophilic aromatic substitution reaction of 2,6-difluorobenzonitrile with methanol in the presence of a base. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with high selectivity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nucleophilic substitution reactions. The process can be optimized by using continuous flow reactors to ensure consistent quality and yield. Additionally, the use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-methoxybenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are effective.
Major Products Formed:
Nucleophilic Substitution: Substituted benzonitriles with various functional groups.
Oxidation: 2-Fluoro-6-methoxybenzoic acid or 2-fluoro-6-methoxybenzaldehyde.
Reduction: 2-Fluoro-6-methoxybenzylamine.
Scientific Research Applications
2-Fluoro-6-methoxybenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable in the development of new materials and catalysts.
Biology: The compound can be used in the design of bioactive molecules and pharmaceuticals. Its derivatives may exhibit interesting biological activities, making it a useful scaffold in medicinal chemistry.
Medicine: Potential applications include the development of new drugs targeting specific enzymes or receptors. Its structural features allow for the exploration of structure-activity relationships in drug discovery.
Industry: It is employed in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-methoxybenzonitrile depends on its specific application
Enzyme Inhibition: It may act as an inhibitor of specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: The compound can bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
Chemical Reactivity: Its functional groups allow it to participate in chemical reactions that modify biological molecules, potentially altering their function.
Comparison with Similar Compounds
2-Fluoro-6-methoxybenzonitrile can be compared with other similar compounds to highlight its uniqueness:
2-Fluoro-6-methylbenzonitrile: Similar structure but with a methyl group instead of a methoxy group.
2-Fluoro-6-iodobenzonitrile:
2-Fluoro-6-methoxybenzaldehyde: The aldehyde group provides different chemical properties and reactivity compared to the nitrile group.
These comparisons illustrate how small changes in the molecular structure can lead to significant differences in chemical behavior and applications.
Properties
IUPAC Name |
2-fluoro-6-methoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c1-11-8-4-2-3-7(9)6(8)5-10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMSIWYNTPSPMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70240471 | |
Record name | 2-Fluoro-6-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70240471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94088-46-7 | |
Record name | 2-Fluoro-6-methoxybenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94088-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Fluoro-6-methoxybenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094088467 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Fluoro-6-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70240471 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-fluoro-6-methoxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.092.727 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What computational methods were used to study 2-fluoro-6-methoxybenzonitrile and what molecular properties did they help elucidate?
A1: The research employed both Hartree-Fock (HF) and Density Functional Theory (DFT) methods using the 6-31G(d,p) basis set to investigate the molecular structure and vibrational frequencies of this compound []. DFT calculations, particularly using the B3LYP functional, proved to be highly effective in predicting the vibrational modes of the molecule. The study also utilized Natural Bond Orbital (NBO) analysis to gain insights into the molecule's stability and bond strength []. Furthermore, by mapping the electrostatic potential (ESP) onto the electron density isosurface, the researchers were able to visualize and understand the size, shape, and charge distribution of the molecule, ultimately providing valuable information regarding its chemical reactivity [].
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